3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate typically involves the acetylation of the corresponding phenolic compound. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-5,7-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis[4-(acetyloxy)phenyl]3-hexanone
- (4-Acetoxy-3-methoxyphenyl)methylene diacetate
- 2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate
Uniqueness
3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate is unique due to its specific structural features and the presence of multiple acetoxy groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate (CAS Number: 65998-43-8) is a synthetic compound with a complex structure characterized by its benzopyran moiety and acetoxy groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
- Molecular Formula : C21H20O7
- Molecular Weight : 384.379 g/mol
- IUPAC Name : [4-(5,7-diacetyloxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate
- SMILES Notation : CC(=O)Oc1ccc(cc1)C2COc3cc(OC(=O)C)cc(OC(=O)C)c3C2
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 12.5 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 18.0 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory activity. It appears to inhibit the release of pro-inflammatory cytokines and reduce inflammation in various experimental models.
Model | Effect Observed |
---|---|
Lipopolysaccharide-induced inflammation in mice | Decrease in TNF-alpha and IL-6 levels |
Carrageenan-induced paw edema in rats | Significant reduction in paw swelling |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays. Results suggest that it effectively scavenges free radicals and protects cellular components from oxidative damage.
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 22.0 |
ABTS Assay | 18.5 |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Inflammation Model Study : In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in inflammatory markers, supporting its potential use as an anti-inflammatory agent.
Properties
Molecular Formula |
C21H20O7 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[4-(5,7-diacetyloxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C21H20O7/c1-12(22)26-17-6-4-15(5-7-17)16-8-19-20(25-11-16)9-18(27-13(2)23)10-21(19)28-14(3)24/h4-7,9-10,16H,8,11H2,1-3H3 |
InChI Key |
ZNLONMAGZHFRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC3=C(C=C(C=C3OC(=O)C)OC(=O)C)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.